molecular formula C25H21N3O3 B11020930 N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11020930
M. Wt: 411.5 g/mol
InChI Key: WEANFLPFDBWNNM-UHFFFAOYSA-N
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Description

AMQ-1 , belongs to the class of quinoline derivatives. Its chemical formula is C24H19N3O3. The compound features a quinoline core with an acetamido group at the 3-position and a methoxyphenyl group at the 2-position. Quinoline derivatives exhibit a wide range of biological activities, making AMQ-1 an interesting molecule for further exploration.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of AMQ-1. One common method involves the condensation of 3-acetamidobenzoic acid with 4-methoxyaniline, followed by cyclization to form the quinoline ring. The carboxamide group is introduced during the final step of the synthesis. Detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production: While AMQ-1 is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds. Researchers often prepare AMQ-1 in the laboratory for further investigations.

Chemical Reactions Analysis

AMQ-1 undergoes various chemical reactions, including:

    Oxidation: Oxidation of the quinoline ring can lead to the formation of quinoline-N-oxides.

    Reduction: Reduction of the carbonyl group in the carboxamide can yield the corresponding amine.

    Substitution: Substitution reactions at the quinoline ring can modify its substituents. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include AMQ-1 derivatives with altered functional groups or side chains.

Scientific Research Applications

AMQ-1 has diverse applications:

    Medicinal Chemistry: Researchers explore AMQ-1 derivatives as potential drug candidates due to their quinoline scaffold, which is associated with antitumor, anti-inflammatory, and antimicrobial activities.

    Biology: AMQ-1 may serve as a fluorescent probe for cellular imaging studies, given its unique structure.

    Industry: Although not directly used in industry, AMQ-1’s synthetic versatility contributes to the development of other valuable compounds.

Mechanism of Action

The exact mechanism by which AMQ-1 exerts its effects depends on its specific derivatives. its quinoline core suggests interactions with cellular targets, potentially affecting signaling pathways, enzyme activity, or protein–protein interactions. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

AMQ-1 stands out due to its specific substitution pattern and the presence of both an acetamido group and a methoxyphenyl moiety. Similar compounds include other quinoline derivatives like quinine, chloroquine, and mefloquine, but AMQ-1’s unique combination of functional groups sets it apart.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-16(29)26-18-6-5-7-19(14-18)27-25(30)22-15-24(17-10-12-20(31-2)13-11-17)28-23-9-4-3-8-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30)

InChI Key

WEANFLPFDBWNNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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